Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide
Description
Chemical Structure and Properties The compound Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide (CAS: 23617-24-5) is a bis-piperidinium salt with the molecular formula C₃₀H₄₄N₂O₂·2I and a molecular weight of 718.56 g/mol . Its structure features a rigid 4,4'-biphenyl core connected via 2-oxoethylene (keto-ethylene) linkers to two 1,4-dimethylpiperidinium rings. The iodine counterions enhance ionic conductivity, while the biphenyl backbone contributes to structural rigidity.
The methyl groups may reduce cation degradation, aligning with findings that electron-donating substituents enhance piperidinium stability .
Properties
IUPAC Name |
2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,4-dimethylpiperidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24H,13-22H2,1-4H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMFLGWHIFTAHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC[N+](CC1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCC(CC4)C)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947324 | |
| Record name | 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl)]bis(1,4-dimethylpiperidin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24459-79-8 | |
| Record name | 4-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024459798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(2-oxoethane-2,1-diyl)]bis(1,4-dimethylpiperidin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Piperidinium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Piperidinium, 1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(1,4-dimethyl-, diiodide , is a complex structure that presents potential therapeutic applications. This article explores its biological activity through various studies and findings.
Chemical Structure and Synthesis
The compound features a biphenyl core linked to piperidinium moieties through a series of carbonyl groups. The synthesis of such compounds often involves multi-step reactions that can include microwave-assisted techniques for enhanced efficiency and yield. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cholinesterase Inhibition : Some piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Studies indicate that modifications in the piperidine structure can enhance inhibitory potency against these enzymes .
- Anticancer Properties : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring piperidine rings have been tested for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and inhibition of cell proliferation .
- Antimicrobial Activity : Piperidine-based compounds have also been evaluated for their antimicrobial properties against a range of pathogens. The presence of functional groups in the piperidine structure can significantly affect the antimicrobial efficacy .
Cholinesterase Inhibition Studies
A study conducted on various piperidine derivatives demonstrated that specific substitutions on the piperidine ring could lead to significant AChE inhibition. For example:
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 9.68 | 11.59 |
| Compound B | 19.85 | >20 |
These results suggest that structural modifications can lead to enhanced enzyme inhibition, making them potential candidates for Alzheimer's treatment .
Anticancer Activity
In vitro studies have shown that certain piperidine derivatives exhibit cytotoxicity against HepG2 liver cancer cells. The MTT assay results indicated that:
| Compound | Cytotoxicity (%) |
|---|---|
| Compound C | 75 |
| Compound D | 50 |
These findings highlight the potential of piperidine derivatives as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial in understanding how different structural elements influence biological activity. For instance, the introduction of electron-withdrawing groups on the piperidine ring has been associated with increased potency against cholinesterase enzymes. This relationship is vital for guiding future drug development efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Rigidity vs. Flexibility The target compound’s biphenyl core and oxoethylene linkers provide greater rigidity compared to the methylene-linked benzene analog (), which has a single aromatic ring and flexible CH₂ spacers. Rigid structures may improve thermal stability in AEMs . In contrast, the trifluoroethanone compound () is neutral and lacks ionic character, limiting its use in electrochemical applications .
Toxicity and Stability
- The target compound exhibits high acute toxicity (LD₅₀ = 370 µg/kg in mice), likely due to its cationic nature and iodine counterions .
- Morpholinium analogs () show significantly lower toxicity (17× reduction) owing to the oxygen atom in the ring, which reduces cation hydrophobicity .
- Methyl substituents in the target compound may enhance chemical stability by protecting the piperidinium ring from hydroxide attack, as observed in AEM studies .
Synthetic Approaches
- The target compound’s synthesis likely involves alkylation of a biphenyl precursor with iodomethane, analogous to the method for 1,1'-(1,4-phenylenebis(methylene))bis(1-methylpiperidinium) di-iodide (), which achieved an 81% yield via THF-mediated reaction .
- Introducing oxoethylene linkers may require ketone-forming reactions, such as Friedel-Crafts acylation or ester hydrolysis, to connect the biphenyl and piperidinium units.
Ionic Conductivity and Solubility
- The target compound ’s iodine counterions and rigid structure may enhance ionic conductivity compared to methylene-linked analogs, though excessive rigidity could reduce solubility.
- Ether-containing analogs (e.g., 1,1'-oxydiethylenebis(1-methylpiperidinium) diiodide, ) exhibit improved solubility due to oxygen’s polarity but lower thermal stability .
Research Findings and Contradictions
- Stability vs. Toxicity Trade-off : While methyl groups improve stability (), the target compound’s high toxicity () limits its practical use. Morpholinium derivatives () offer a safer alternative but may sacrifice conductivity.
- However, neutral analogs with trifluoroethanone groups () lack ionic functionality, restricting electrochemical applications .
Q & A
Q. What solvent systems are recommended for handling this compound in experimental settings?
- Methodological Answer : The compound’s solubility depends on its ionic nature. Polar aprotic solvents (DMSO, DMF) or alcohols (methanol/ethanol) are effective for dissolution. For electrochemical studies (e.g., corrosion inhibition), aqueous ethanol (1:1 v/v) with 0.1 M HCl is often used to mimic industrial conditions . Pre-saturation with inert gases (N₂/Ar) may reduce iodide oxidation in solution.
Advanced Research Questions
Q. How does the biphenyl spacer influence the compound’s efficacy as a corrosion inhibitor in acidic environments?
- Methodological Answer : The biphenyl group enhances planar rigidity and adsorption onto metal surfaces via π-electron interactions. Electrochemical impedance spectroscopy (EIS) and polarization curves can quantify inhibition efficiency (η%). Comparative studies with mono-phenyl analogs (e.g., Schiff bases) show η% increases by 15–20% due to improved surface coverage . Advanced molecular dynamics simulations can model adsorption energetics on Fe(110) surfaces.
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from residual solvents or counterion variability. Solutions include:
- HPLC-PDA : Detect impurities using a C18 column with acetonitrile/water gradients (e.g., Pharmacopeial Forum’s buffer system: sodium acetate/1-octanesulfonate, pH 4.6) .
- Elemental Analysis : Verify iodide content (theoretical ~28.9% for C₂₈H₃₂N₂O₄I₂).
- Single-crystal XRD : Resolve ambiguous NMR signals by crystallizing the compound with iodide counterions .
Q. How can researchers evaluate the compound’s biological activity, such as choline kinase inhibition?
- Methodological Answer : Use in vitro assays with recombinant choline kinase α (ChoKα):
- Enzyme Activity : Measure ADP production via luminescence (Kinase-Glo® assay) at varying inhibitor concentrations (IC₅₀ determination).
- Cellular Uptake : Radiolabeled choline (³H-choline) in cancer cell lines (e.g., HT-29) quantifies inhibition efficacy .
Structural analogs (e.g., RSM-932A) with similar quaternary ammonium motifs show IC₅₀ values <10 µM, suggesting competitive inhibition at the ATP-binding site .
Q. What are the challenges in scaling up synthesis while maintaining >95% purity?
- Methodological Answer : Key challenges include:
- Quaternization Efficiency : Use excess methyl iodide (2.5 equiv) in refluxing acetonitrile to ensure complete N-methylation.
- Byproduct Removal : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water).
- Iodide Stability : Avoid light and oxygen to prevent I₂ liberation; store under argon at –20°C.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
